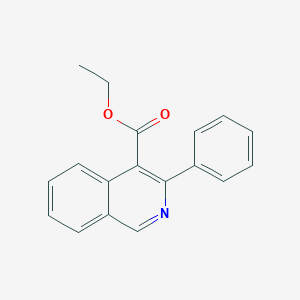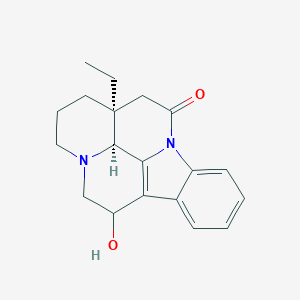
6-Hydroxyvinburnine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxyvinburnine is a chemical compound that belongs to the class of alkaloids. It is a derivative of vinburnine, which is found in the leaves of the Madagascar periwinkle plant. 6-Hydroxyvinburnine has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 6-Hydroxyvinburnine is not fully understood. However, it is believed to exert its anti-tumor effects by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. The anti-inflammatory effects of 6-Hydroxyvinburnine are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
6-Hydroxyvinburnine has been found to have several biochemical and physiological effects. The compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been found to reduce the levels of reactive oxygen species in cells. In animal models, 6-Hydroxyvinburnine has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Hydroxyvinburnine in lab experiments is its potential anti-tumor and anti-inflammatory properties. The compound has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. However, one of the limitations of using 6-Hydroxyvinburnine in lab experiments is its complex synthesis method. The synthesis of the compound requires expertise in the field of organic chemistry, which can be a limiting factor for some researchers.
Zukünftige Richtungen
The potential applications of 6-Hydroxyvinburnine in the field of medicine are vast. Future research should focus on elucidating the mechanism of action of the compound and identifying potential targets for its anti-tumor and anti-inflammatory effects. Additionally, research should aim to optimize the synthesis method of 6-Hydroxyvinburnine to make it more accessible to researchers. Finally, the compound's potential toxicity and side effects should be thoroughly investigated to ensure its safety for use in humans.
Conclusion:
6-Hydroxyvinburnine is a promising compound with potential applications in the field of medicine. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a potential candidate for the treatment of cancer and inflammation-related diseases. The compound's complex synthesis method and limited availability may be a limiting factor for some researchers. However, future research should aim to optimize the synthesis method and identify potential targets for its therapeutic effects.
Synthesemethoden
The synthesis of 6-Hydroxyvinburnine involves the extraction of vinburnine from the leaves of the Madagascar periwinkle plant. The vinburnine is then subjected to a series of chemical reactions that result in the formation of 6-Hydroxyvinburnine. The synthesis method of 6-Hydroxyvinburnine is a complex process that requires expertise in the field of organic chemistry.
Wissenschaftliche Forschungsanwendungen
6-Hydroxyvinburnine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation. The anti-oxidant properties of 6-Hydroxyvinburnine make it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
101242-46-0 |
|---|---|
Produktname |
6-Hydroxyvinburnine |
Molekularformel |
C19H22N2O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(15S,19S)-15-ethyl-9-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one |
InChI |
InChI=1S/C19H22N2O2/c1-2-19-8-5-9-20-11-14(22)16-12-6-3-4-7-13(12)21(15(23)10-19)17(16)18(19)20/h3-4,6-7,14,18,22H,2,5,8-11H2,1H3/t14?,18-,19+/m1/s1 |
InChI-Schlüssel |
ORAIZAYDRXAALB-BRQZFJGMSA-N |
Isomerische SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |
SMILES |
CCC12CCCN3C1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |
Kanonische SMILES |
CCC12CCCN3C1C4=C(C(C3)O)C5=CC=CC=C5N4C(=O)C2 |
Synonyme |
6-hydroxyeburamonine 6-hydroxyvinburnine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



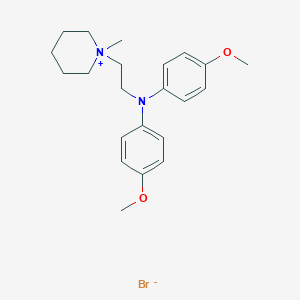
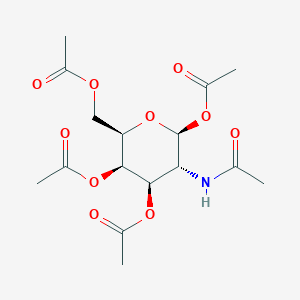


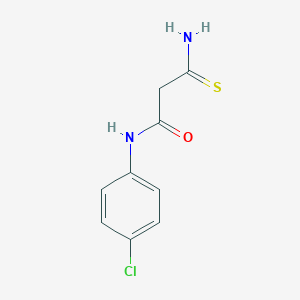
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)
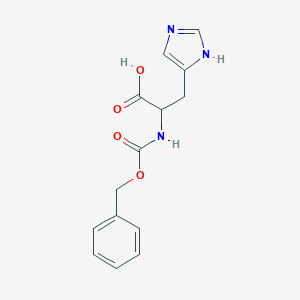
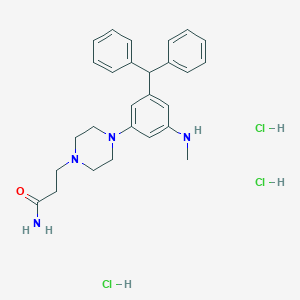
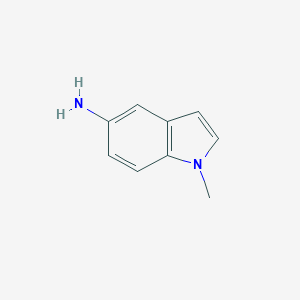
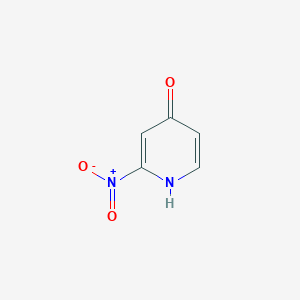
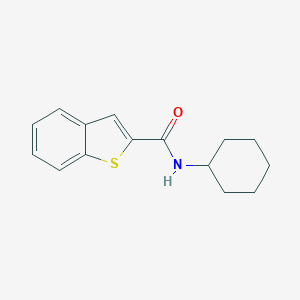
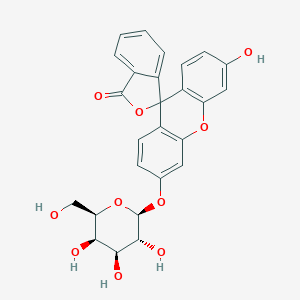
![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)
